molecular formula C22H14BrClN2O B5378283 2-(3-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE

2-(3-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE

Cat. No.: B5378283
M. Wt: 437.7 g/mol
InChI Key: UCIABARSJMMPPG-OUKQBFOZSA-N
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Description

2-(3-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a bromostyryl group and a chlorophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde under acidic conditions.

    Introduction of Bromostyryl Group: The bromostyryl group can be introduced via a Heck reaction, where a brominated styrene derivative is coupled with the quinazolinone core in the presence of a palladium catalyst.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene is reacted with the quinazolinone core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The bromostyryl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which may exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

    Biology: It has been investigated for its potential as a biological probe to study cellular processes and molecular interactions.

    Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, making it a potential candidate for drug development.

    Industry: It may be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(3-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes, leading to altered cellular functions.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors, affecting signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-BROMOSTYRYL)-3-(2-FLUOROPHENYL)-4(3H)-QUINAZOLINONE: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

    2-(3-BROMOSTYRYL)-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE: Similar structure but with a methoxyphenyl group instead of a chlorophenyl group.

    2-(3-BROMOSTYRYL)-3-(2-NITROPHENYL)-4(3H)-QUINAZOLINONE: Similar structure but with a nitrophenyl group instead of a chlorophenyl group.

Uniqueness

2-(3-BROMOSTYRYL)-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE is unique due to the presence of both bromostyryl and chlorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups may enhance its potential as a therapeutic agent and a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-3-(2-chlorophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClN2O/c23-16-7-5-6-15(14-16)12-13-21-25-19-10-3-1-8-17(19)22(27)26(21)20-11-4-2-9-18(20)24/h1-14H/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIABARSJMMPPG-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)Br)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)Br)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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